![molecular formula C11H9BrF3NO B1459080 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide CAS No. 1531668-14-0](/img/structure/B1459080.png)
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide
Overview
Description
4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide is a chemical compound with the molecular formula C11H9BrF3NO . It has an average mass of 308.095 Da and a monoisotopic mass of 306.981964 Da .
Molecular Structure Analysis
The molecular structure of 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide consists of a benzamide core with a bromine atom at the 4th position, a cyclopropyl group attached to the nitrogen atom, and a trifluoromethyl group at the 3rd position .Scientific Research Applications
Synthesis and Characterization
One research avenue involves the synthesis and characterization of metal complexes derived from related benzamide compounds. For instance, Binzet et al. (2009) synthesized and characterized Ni(II) and Cu(II) complexes of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, showing the formation of neutral cis-[ML2] complexes through spectral and crystallographic analysis. This study provides insights into the structural and electronic characteristics of these complexes, contributing to the understanding of their potential applications in coordination chemistry and material science (Binzet, Külcü, Flörke, & Arslan, 2009).
Crystal Structure Analysis
Research on the crystal structure of related benzamide derivatives by Suchetan et al. (2016) highlights the impact of trifluoromethyl and halogen substitutions on molecular conformation and packing. This study presents the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides with different halogen substitutions, revealing variations in dihedral angles and packing motifs influenced by the halogen size and electronegativity (Suchetan, Suresha, Naveen, & Lokanath, 2016).
Application in Synthesis of Complex Molecules
In the synthesis of complex molecules, the related trifluoromethyl and bromo substituents play crucial roles. For example, Cong-zhan (2009) described the synthesis of Nilotinib, an antitumor agent, using a precursor with a trifluoromethyl and bromo-substituted phenylamine. This process involves several steps, including reactions with imidazole derivatives and cyclization, highlighting the role of these functional groups in constructing biologically active compounds (Wang Cong-zhan, 2009).
Antipathogenic Properties
The antipathogenic activities of thiourea derivatives incorporating bromophenyl and trifluoromethyl groups have been explored by Limban et al. (2011). Their study demonstrates the potential of these compounds as antimicrobial agents, particularly against biofilm-forming bacteria. The presence of bromine and trifluoromethyl groups on the phenyl ring of the thiourea moiety significantly enhances the antibacterial efficacy, offering a promising avenue for developing new antibiofilm agents (Limban, Marutescu, & Chifiriuc, 2011).
Insecticidal Activity
Further, Luo et al. (2020) synthesized meta-diamide compounds containing cyclopropyl groups and investigated their insecticidal activities. Their findings suggest that some compounds exhibited high efficacy against agricultural pests, demonstrating the potential of incorporating trifluoromethyl and bromo groups into insecticide design. The study showcases the importance of structural modification in enhancing the biological activity of chemical compounds (Luo, Ma, Lv, Pang, Xiang, Zhou, Yin, & Liu, 2020).
properties
IUPAC Name |
4-bromo-N-cyclopropyl-3-(trifluoromethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-4-1-6(5-8(9)11(13,14)15)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLZOKOXCZQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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